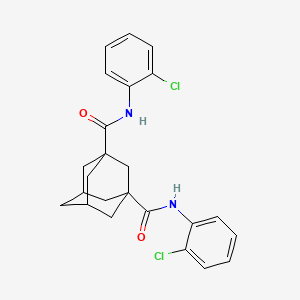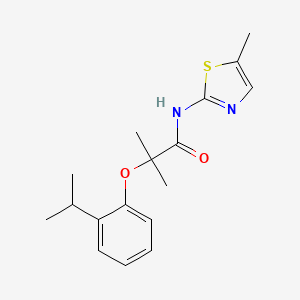
N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide, also known as CLPAA, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in disease progression. In cancer research, N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In Alzheimer's and Parkinson's disease research, N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide has been shown to induce DNA damage and inhibit cell proliferation. In Alzheimer's and Parkinson's disease research, N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide has been shown to improve cognitive function and protect against neuronal damage.
実験室実験の利点と制限
The advantages of using N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide in lab experiments include its limited solubility in aqueous solutions and the need for specialized equipment for synthesis.
将来の方向性
For research on N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide include further studies on its mechanism of action and potential as a therapeutic agent in various diseases. Additionally, research on the optimization of the synthesis method and the development of more efficient delivery methods for N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide are needed.
合成法
The synthesis of N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide involves the reaction of 1,3-adamantanedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroaniline in the presence of a base to form N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide. This method has been optimized to produce high yields of N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide with high purity.
科学的研究の応用
N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, N,N'-bis(2-chlorophenyl)-1,3-adamantanedicarboxamide has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
1-N,3-N-bis(2-chlorophenyl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2/c25-17-5-1-3-7-19(17)27-21(29)23-10-15-9-16(11-23)13-24(12-15,14-23)22(30)28-20-8-4-2-6-18(20)26/h1-8,15-16H,9-14H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOWXDFYZPJIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-propoxyphenyl)-3-{[4-(4-pyridinylmethyl)phenyl]amino}-1-propanone](/img/structure/B5102095.png)
![5-phenyl-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102102.png)
![4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5102108.png)
![(2R*,6S*)-4-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5102118.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5102125.png)
![N-(4-fluorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5102132.png)
![4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B5102135.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102142.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)

![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)

![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)